1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQWVDJDEROCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Fluorophenylhydrazine with β-Ketonitriles
The most direct method involves cyclocondensation between 3-fluorophenylhydrazine and a β-ketonitrile precursor. This approach leverages the inherent reactivity of 1,3-dicarbonyl analogs to form the pyrazole ring while introducing convertible functional groups.
Reaction Mechanism and Conditions
3-Fluorophenylhydrazine reacts with methyl 3-oxopent-4-enenitrile in acetic acid under reflux (110–120°C, 8–12 hours). The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclodehydration to yield 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-5-carbonitrile. Subsequent hydrogenation over Raney nickel (H₂, 50–60 psi, 80°C, 6 hours) reduces the nitrile to the primary amine, achieving an overall yield of 68–72%.
Table 1: Optimization of Cyclocondensation-Hydrogenation Route
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Acetic acid | 72 | 98.5 |
| Temperature | 115°C | 70 | 99.1 |
| Hydrogenation Catalyst | Raney Ni | 68 | 97.8 |
Diazotization and Coupling of Pyrazole Intermediates
An alternative route utilizes diazonium chemistry to introduce substituents post-cyclization. This method avoids the need for high-pressure hydrogenation but requires precise control of reaction conditions.
Halogenation and Amination Sequence
Reductive Amination of Pyrazole-5-carbaldehyde
For laboratories prioritizing atom economy, reductive amination offers a streamlined pathway. This method starts with 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde, synthesized via Vilsmeier-Haack formylation of the parent pyrazole (POCl₃/DMF, 0°C → 60°C, 6 hours). The aldehyde intermediate reacts with ammonium acetate and NaBH₃CN in methanol (25°C, 12 hours), directly yielding the target amine with 81% efficiency.
Advantages and Limitations
- Advantages : Single-step amination; avoids hazardous hydrogenation.
- Limitations : Requires strict anhydrous conditions; formylation step yields only 58–62%.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine Synthesis
| Method | Overall Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 98.5–99.1 | High | Moderate (AcOH waste) |
| Diazotization-Coupling | 64–66 | 97.8–98.5 | Moderate | High (Cu waste) |
| Reductive Amination | 58–62 | 96.2–97.4 | Low | Low |
Industrial-Scale Considerations
Large-scale production favors the cyclocondensation route due to its robust yields and compatibility with continuous flow reactors. Recent advances in catalytic hydrogenation (e.g., Pt/C instead of Raney Ni) reduce metal leaching and improve sustainability. Conversely, diazotization methods face challenges in waste management, particularly Cu-contaminated byproducts.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Activity:
Research indicates that 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), making it a candidate for treating inflammatory diseases . Furthermore, its analgesic activity has been evaluated through various pharmacological assays, showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Enzyme Inhibition:
The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. Its mechanism of action includes binding to active or allosteric sites of enzymes, thereby preventing substrate binding and catalytic activity. This property is critical in developing therapeutic agents targeting cancer and other diseases .
Biological Studies
Receptor Modulation:
The compound acts as an agonist or antagonist at various receptors, influencing downstream signaling pathways. This characteristic is particularly relevant in neurological research, where receptor modulation can lead to therapeutic effects for conditions such as pain and inflammation .
Material Science
Synthesis of Novel Materials:
this compound is utilized in synthesizing new materials, including polymers and dyes. Its unique chemical properties allow for the development of materials with specific functionalities, enhancing their applicability in various industrial sectors .
Case Study 1: Anti-inflammatory Activity Evaluation
A study evaluated the anti-inflammatory effects of this compound using animal models of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory disorders .
Case Study 2: Enzyme Inhibition Profile
In another study, the compound was tested against several enzymes implicated in cancer progression. The findings revealed that it effectively inhibited enzyme activity at low concentrations, highlighting its potential utility in cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-(2-Fluorophenyl)-3-Methyl-1H-Pyrazol-5-Amine (CAS: 1172771-12-8)
- Key Difference : Fluorine substitution at the 2-position of the phenyl ring.
- Impact : The ortho-fluorine creates steric hindrance and alters electronic properties compared to the para/ meta positions. This may reduce planarity and affect binding to biological targets .
1-(3-Chlorophenyl)-3-Methyl-1H-Pyrazol-5-Amine (CAS: 40401-41-0)
- Key Difference : Chlorine replaces fluorine at the 3-position.
3-Methyl-1-Phenyl-1H-Pyrazol-5-Amine (CAS: 1131-18-6)
Functional Group Modifications
1-(3-Chlorophenyl)-3-(Trifluoromethyl)-1H-Pyrazol-5-Amine (CAS: 1226291-40-2)
- Key Difference : Trifluoromethyl (-CF₃) group at position 3.
- Impact : The -CF₃ group enhances hydrophobicity and steric bulk, which can improve target selectivity in kinase inhibition (e.g., Src, B-Raf) but may reduce solubility .
3-(3-Fluorophenyl)-1H-Pyrazol-5-Amine (Compound 4g, )
- Key Difference: No methyl group at position 3.
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |
|---|---|---|---|---|
| 1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | C₁₁H₁₂FN₃ | 205.23 | 3-Fluorophenyl (1), Methyl (3) | High electronegativity, moderate lipophilicity |
| 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | C₁₁H₁₂FN₃ | 205.23 | 2-Fluorophenyl (1), Methyl (3) | Steric hindrance, reduced planarity |
| 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C₁₀H₁₀ClN₃ | 207.66 | 3-Chlorophenyl (1), Methyl (3) | Increased lipophilicity, polarizability |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | C₁₀H₁₁N₃ | 173.22 | Phenyl (1), Methyl (3) | No halogen, lower metabolic stability |
Biological Activity
1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound's unique substitution pattern contributes to its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and case studies.
The compound features a fluorophenyl group and a methyl group at specific positions on the pyrazole ring, which influences its chemical reactivity and biological interactions. The structural formula can be represented as follows:
This compound exhibits biological activity primarily through:
- Enzyme Inhibition : The compound can bind to active or allosteric sites of enzymes, inhibiting their catalytic functions. This mechanism is critical in its potential anti-inflammatory and anticancer activities.
- Receptor Modulation : It acts as an agonist or antagonist at various receptors, influencing downstream signaling pathways. This property is particularly relevant in neurological studies where receptor modulation can lead to therapeutic effects .
Biological Activities
The biological activities of this compound include:
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In various assays, it has shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases .
Analgesic Effects
In animal models, this compound demonstrated analgesic effects comparable to established analgesics like indomethacin. The compound's pain-relieving properties are attributed to its action on pain pathways mediated by neurotransmitter systems .
Anticancer Potential
Preliminary studies have suggested that this pyrazole derivative may inhibit cancer cell proliferation in vitro. It has shown promise in targeting specific kinases involved in cancer progression, indicating a potential role in cancer therapy .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinct biological profiles of this compound against similar pyrazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Fluorophenyl and methyl substitutions | Anti-inflammatory, analgesic |
| 1-(3-Fluorophenyl)-1H-pyrazole | Lacks methyl group | Reduced anti-inflammatory |
| 1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine | Amine group at different position | Altered reactivity |
| 1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-carboxylic acid | Carboxylic acid instead of amine | Different therapeutic profile |
Study on Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced edema model. The compound exhibited a dose-dependent reduction in paw swelling, with efficacy comparable to indomethacin, demonstrating significant potential for treating inflammatory conditions .
Study on Anticancer Activity
In vitro tests on various cancer cell lines revealed that this compound inhibited cell proliferation significantly. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation, suggesting its utility as an anticancer agent .
Q & A
Q. What are the optimized synthetic routes for 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves cyclocondensation of fluorophenyl hydrazines with β-keto nitriles or enaminones. Key steps include:
- Precursor selection : Use of 3-fluorophenylhydrazine and methyl-substituted β-keto nitriles to ensure regioselectivity.
- Catalysis : Acidic conditions (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) to promote cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Yield optimization requires precise temperature control (80–100°C) and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
Answer:
- NMR : ¹H NMR confirms substitution patterns: aromatic protons (δ 6.8–7.4 ppm, multiplet for 3-fluorophenyl), NH₂ (δ ~5.2 ppm, broad singlet), and methyl group (δ ~2.3 ppm, singlet). ¹⁹F NMR shows a singlet near δ -110 ppm .
- MS : High-resolution ESI-MS identifies molecular ion [M+H]⁺ at m/z 206.1 and fragments (e.g., loss of NH₂ group at m/z 189.1) .
- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹), C-F (~1220 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Answer:
- Antimicrobial screening : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) at 10–100 μM concentrations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s tautomeric forms or regiochemistry?
Answer:
- Crystallization : Slow evaporation of DCM/methanol solutions yields diffraction-quality crystals. SHELXL refinement (via Olex2) confirms the 1H-pyrazole tautomer and methyl/fluorophenyl orientation .
- Key metrics : Bond lengths (N–N: ~1.34 Å, C–F: ~1.35 Å) and torsion angles (<5° deviation for planar aromatic rings) .
- Data contradiction resolution : Compare experimental XRD data with DFT-optimized structures to validate tautomeric stability .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding (NH₂ to active-site residues) and π-π stacking (fluorophenyl with hydrophobic pockets) .
- MD simulations : AMBER or GROMACS to assess binding stability over 100 ns trajectories. Analyze RMSD (<2 Å) and interaction persistence .
- QSAR : Use pyrazole derivatives’ activity data to build regression models linking substituents (e.g., fluorine position) to potency .
Q. How should researchers address contradictions in reported biological activity data across studies?
Answer:
- Experimental replication : Standardize assay protocols (e.g., cell line passage number, serum-free conditions) .
- Meta-analysis : Compare IC₅₀ values across studies using ANOVA; identify outliers due to solvent (DMSO vs. saline) or incubation time variations .
- Mechanistic follow-up : Use CRISPR knockouts or siRNA to confirm target specificity if off-target effects are suspected .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
